5,5-Dimethyl-3-(naphthalen-1-ylmethyl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-3-(naphthalen-1-ylmethyl)imidazolidine-2,4-dione is a chemical compound that has gained significant attention in scientific research due to its unique properties. Also known as Ro 15-4513, it is a potent and selective antagonist of the GABA(A) receptor.
Mécanisme D'action
The mechanism of action of 5,5-Dimethyl-3-(naphthalen-1-ylmethyl)imidazolidine-2,4-dione involves its binding to the benzodiazepine site of the GABA(A) receptor. This binding leads to the inhibition of GABAergic neurotransmission, which results in the reduction of anxiety and sedation. Additionally, this compound has been shown to enhance the activity of glutamatergic neurons, which are involved in learning and memory.
Biochemical and Physiological Effects:
5,5-Dimethyl-3-(naphthalen-1-ylmethyl)imidazolidine-2,4-dione has been shown to have a number of biochemical and physiological effects. It has been reported to reduce anxiety and sedation in animal models, and to improve cognitive function in humans. Additionally, this compound has been shown to have anticonvulsant and antiepileptic effects, which may be useful in the treatment of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5,5-Dimethyl-3-(naphthalen-1-ylmethyl)imidazolidine-2,4-dione in lab experiments is its potency and selectivity as a GABA(A) receptor antagonist. This allows for precise and targeted manipulation of GABAergic neurotransmission. However, one limitation of this compound is its potential toxicity and side effects, which may limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research involving 5,5-Dimethyl-3-(naphthalen-1-ylmethyl)imidazolidine-2,4-dione. One area of interest is its potential use in the treatment of anxiety disorders and insomnia. Additionally, this compound may have applications in the treatment of epilepsy and other neurological disorders. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Méthodes De Synthèse
The synthesis of 5,5-Dimethyl-3-(naphthalen-1-ylmethyl)imidazolidine-2,4-dione involves the reaction of 1-naphthaldehyde with 2-amino-2-methylpropan-1-ol in the presence of acetic acid. The resulting product is then treated with triethylorthoformate and hydrochloric acid to obtain the final compound. This synthesis method has been reported in various scientific journals and has been optimized for high yield and purity.
Applications De Recherche Scientifique
5,5-Dimethyl-3-(naphthalen-1-ylmethyl)imidazolidine-2,4-dione has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to be a potent and selective antagonist of the GABA(A) receptor, which is involved in the regulation of anxiety, sedation, and sleep. Therefore, this compound has been investigated for its potential use in the treatment of anxiety disorders and insomnia.
Propriétés
IUPAC Name |
5,5-dimethyl-3-(naphthalen-1-ylmethyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-16(2)14(19)18(15(20)17-16)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9H,10H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSUPYPWZACQNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC2=CC=CC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-3-(naphthalen-1-ylmethyl)imidazolidine-2,4-dione |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.